molecular formula C13H24N2O4 B3022212 Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate CAS No. 179688-99-4

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

Cat. No.: B3022212
CAS No.: 179688-99-4
M. Wt: 272.34 g/mol
InChI Key: AAQBBKIVIMLWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate (CAS: 179688-99-4; C₁₃H₂₄N₂O₄) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the piperidine ring and a methyl acetate moiety attached to the nitrogen at the 1-position. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of peptide mimetics and protease inhibitors. Its commercial availability from suppliers like CymitQuimica and Shanghai Haohong Scientific Co., Ltd. underscores its industrial relevance, with pricing ranging from €112.00/250mg to €1,117.00/10g .

Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBBKIVIMLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected piperidine with methyl bromoacetate. The reaction is carried out under basic conditions using a base such as sodium hydride or potassium carbonate . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is utilized in the synthesis of various pharmaceutical compounds. The Boc group allows for selective deprotection under mild conditions, facilitating the introduction of functional groups that can enhance biological activity.

Drug Development

This compound serves as a building block for synthesizing potential therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs. Its ability to modify the piperidine scaffold allows researchers to explore structure-activity relationships (SAR) effectively.

Case Study: Analgesic Properties

In a study examining piperidine derivatives, compounds synthesized from this compound exhibited notable analgesic effects in animal models, suggesting its potential as a lead compound for pain management therapies.

Organic Synthesis

The versatility of this compound extends to its role in organic synthesis. It participates in various chemical reactions, including:

Nucleophilic Substitution Reactions

The Boc-protected nitrogen can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups. This reaction is crucial for synthesizing complex organic molecules.

Oxidation and Reduction Reactions

The compound can be subjected to oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, facilitating the transformation of functional groups and enhancing molecular diversity.

Research indicates that this compound possesses significant biological activities:

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. Results demonstrated effective inhibition at low concentrations, supporting its use as a potential antimicrobial agent.

Synthesis Overview

The synthesis typically involves:

  • Reaction of piperidine derivatives with tert-butoxycarbonyl anhydride.
  • Esterification with methyl acetate under basic conditions (e.g., sodium hydride).

This synthetic pathway allows for the introduction of the Boc protecting group while maintaining the integrity of the piperidine structure.

Mechanism of Action

The mechanism of action of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate involves its interaction with specific molecular targets. The Boc-protected piperidine moiety can undergo deprotection under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural Analogues from Aza-Michael Addition Studies

highlights three oxetane-containing analogues synthesized via aza-Michael addition, which share core structural motifs with the target compound:

Compound ID Structure Yield Key Features
8e Methyl(3-{(3R)-3-[(Boc)amino]piperidin-1-yl}oxetan-3-yl)acetate 55% Chiral (R)-Boc-piperidine; oxetane ring introduces rigidity
8f Methyl(3-{4-[(Boc)amino]piperidin-1-yl}oxetan-3-yl)acetate 58% Non-chiral 4-Boc-piperidine; oxetane enhances solubility
8g Methyl[3-(4-{[(Boc)amino]methyl}piperidin-1-yl)oxetan-3-yl]acetate 55% Boc-aminomethyl substituent; increased steric bulk

Key Differences :

  • Oxetane Ring : Compounds 8e–8g incorporate an oxetane ring, which confers conformational rigidity and improved metabolic stability compared to the flexible methyl acetate linker in the target compound .
  • Substituent Position: The Boc group in 8e is at the 3-position of the piperidine (chiral center), whereas the target compound and 8f have the Boc group at the 4-position.

Comparison with Methyl 2-((Boc)amino)-2-(piperidin-4-yl)acetate

A related compound, Methyl 2-((Boc)amino)-2-(piperidin-4-yl)acetate (CAS: 219832-76-5), differs in the placement of the acetate and Boc groups:

  • Structural Variance: The Boc group is attached to the amino moiety at the 2-position of the piperidine ring, while the acetate is esterified to the adjacent carbon. This creates a geminal substitution pattern, altering electronic and steric properties compared to the target compound’s 1,4-disubstitution .
  • Applications : Both compounds serve as intermediates in drug discovery, but the geminal substitution in the analogue may influence its reactivity in coupling reactions or binding affinity in biological targets .

Commercial and Industrial Relevance

  • Pricing: The target compound is priced higher (€1,117.00/10g) than simpler Boc-protected piperidines (e.g., 2-((Boc)amino)-3-(naphthalen-1-yl)propanoic acid at €590.00/g), reflecting its complex synthesis and demand .
  • Availability : Unlike the oxetane-containing analogues (8e–8g), which are research-stage molecules, the target compound is commercially available at scale, facilitating its use in high-throughput medicinal chemistry .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound ^1H-NMR (δ ppm) Key Signals HRMS (Calculated/Experimental) Reference
Target Compound Not provided in evidence Not provided
8f 1.42 (s, 9H, Boc), 3.68 (s, 3H, OCH₃) C₁₆H₂₇N₂O₅: 327.1919/327.1921
Methyl 2-((Boc)amino)... 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃) C₁₃H₂₂N₂O₄: 270.1580/270.1578

Biological Activity

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate (CAS Number: 179688-99-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • IUPAC Name : Methyl {4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}acetate
  • InChI Key : AAQBBKIVIMLWIK-UHFFFAOYSA-N

This compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetate moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl anhydride followed by esterification with methyl acetate. This synthetic pathway allows for the introduction of the Boc protecting group, which is crucial for enhancing the stability and solubility of the compound in biological systems.

Anticancer Properties

Research indicates that derivatives of piperidine compounds exhibit promising anticancer activity. For example, studies have shown that certain piperidine-based compounds can inhibit cancer cell growth effectively, with IC50 values ranging from 25 to 440 nM against various cancer cell lines such as HeLa and CEM cells . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division.

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (nM)
Compound AHeLa150
Compound BCEM300
Compound CL1210200

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Some studies suggest that piperidine derivatives can exhibit antibacterial effects against various strains, potentially making them candidates for developing new antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Tubulin Inhibition : Compounds that interact with tubulin can disrupt the microtubule dynamics essential for mitosis.
  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Antiviral Activity : Certain studies have reported antiviral properties against viruses like HSV and HIV, suggesting a broad spectrum of biological activity .

Case Study 1: Anticancer Efficacy

A study conducted by Beckers et al. demonstrated that a related piperidine derivative exhibited significant antiproliferative effects on human leukemia cells. The study highlighted that compounds similar to this compound could selectively target cancer cells without substantially affecting normal cells .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties, a series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed effective inhibition at low concentrations, supporting their potential use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is often synthesized via coupling reactions involving Boc-protected piperidine intermediates. For example, tert-butoxycarbonyl (Boc)-protected amines can react with activated esters (e.g., methyl chloroacetate) under mild conditions. A reported method involves stirring Boc-protected piperidine derivatives with ethyl acetate and 4-methylmorpholine-2,6-dione at room temperature for 2 hours, achieving 87.2% yield after trituration . Optimization strategies include adjusting solvent polarity (e.g., EtOAc vs. THF), temperature (20–40°C), and stoichiometry of coupling agents.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of LCMS (to verify molecular weight; e.g., [M+H]⁺ calcd 523.28, found 523.3 ) and NMR (¹H/¹³C) to confirm functional groups. For instance, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR, while the piperidine ring protons show distinct splitting patterns . Purity can be assessed via HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (65:35) .

Advanced Research Questions

Q. What challenges arise in coupling Boc-protected piperidine derivatives with ester moieties, and how can they be mitigated?

  • Methodology : Common issues include incomplete coupling due to steric hindrance from the Boc group or competing side reactions (e.g., hydrolysis). To address this:

  • Use coupling agents like HATU or EDCI to enhance reactivity .
  • Monitor reaction progress via TLC or LCMS to identify intermediates.
  • Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) or trituration with EtOAc to remove unreacted starting materials .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

  • Methodology : The Boc group is labile under strong acids (e.g., TFA or HCl in dioxane) but stable in mild bases. Researchers can test stability by:

  • Exposing the compound to pH 2–4 buffers and analyzing degradation products via LCMS.
  • Comparing Boc-deprotection kinetics (e.g., 30 min in 50% TFA/DCM) to assess robustness .
    • Note : Evidence suggests Boc-protected piperidines degrade via carbamate hydrolysis, releasing CO₂ and tert-butanol .

Q. How should researchers resolve contradictions in reported synthetic yields for similar Boc-protected piperidine esters?

  • Methodology : Discrepancies (e.g., 87.2% vs. lower yields in other studies ) may stem from:

  • Purity of reagents : Impurities in Boc-protected amines or coupling agents reduce efficiency.
  • Workup protocols : Trituration vs. column chromatography impacts recovery rates.
  • Analytical methods : Ensure consistent LCMS/HPLC thresholds for yield calculations.
    • Recommendation : Replicate conditions precisely and validate with orthogonal analytical techniques.

Specialized Methodological Considerations

Q. What strategies improve the solubility of this compound in aqueous reaction systems?

  • Methodology : The ester’s hydrophobicity can hinder aqueous solubility. Solutions include:

  • Using co-solvents (e.g., DMSO:water mixtures) .
  • Introducing polar substituents (e.g., hydroxyl groups) during synthesis, though this may require post-modification .

Q. How can computational modeling aid in predicting reactivity or degradation pathways for this compound?

  • Methodology : Tools like DFT calculations or molecular dynamics simulations can:

  • Predict steric/electronic effects of the Boc group on reaction sites .
  • Model hydrolysis pathways under varying pH conditions .
    • Validation : Compare computational results with experimental LCMS/NMR data to refine models.

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Based on structurally similar Boc-protected amines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4 ).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.